molecular formula C19H18N4O3 B3294038 (E)-6-Nitro-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole CAS No. 886230-75-7

(E)-6-Nitro-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Cat. No.: B3294038
CAS No.: 886230-75-7
M. Wt: 350.4 g/mol
InChI Key: BKXMYFOISYYOLE-JXMROGBWSA-N
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Description

The compound (E)-6-Nitro-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS: 886230-75-7) is a heterocyclic molecule with a molecular formula of C19H18N4O3 and a molecular weight of 350.4 g/mol . Its structure features a nitro group at the 6-position of the indazole core, a (E)-configured vinylpyridine moiety at the 3-position, and a tetrahydropyran-2-yl (THP) protecting group at the 1-position. The THP group enhances solubility and stability during synthetic processes . The compound is classified as a pharmaceutical intermediate, particularly noted as an impurity in the synthesis of Axitinib, a tyrosine kinase inhibitor . Key physicochemical properties include an XLogP3 value of 3.4 (indicating moderate lipophilicity) and a topological polar surface area (TPSA) of 85.8 Ų, suggesting moderate permeability .

Properties

IUPAC Name

6-nitro-1-(oxan-2-yl)-3-[(E)-2-pyridin-2-ylethenyl]indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c24-23(25)15-8-9-16-17(10-7-14-5-1-3-11-20-14)21-22(18(16)13-15)19-6-2-4-12-26-19/h1,3,5,7-11,13,19H,2,4,6,12H2/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXMYFOISYYOLE-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=CC(=C3)[N+](=O)[O-])C(=N2)C=CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCOC(C1)N2C3=C(C=CC(=C3)[N+](=O)[O-])C(=N2)/C=C/C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501134013
Record name 6-Nitro-3-[(1E)-2-(2-pyridinyl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886230-75-7
Record name 6-Nitro-3-[(1E)-2-(2-pyridinyl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886230-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitro-3-[(1E)-2-(2-pyridinyl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501134013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(E)-6-Nitro-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, with the CAS number 886230-75-7, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and applications based on diverse research findings.

The molecular formula of this compound is C19H18N4O3, with a molecular weight of 350.37 g/mol. The compound features a nitro group, a pyridine ring, and a tetrahydropyran moiety, contributing to its unique reactivity and biological potential .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways. The nitro group may enhance its ability to form hydrogen bonds, thereby increasing binding affinity to specific proteins .

Therapeutic Potential

Research indicates that this compound may exhibit several therapeutic effects:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by interfering with cell cycle regulation and apoptosis pathways.
  • Anti-inflammatory Effects : Its structural characteristics indicate potential anti-inflammatory properties, which could be beneficial in treating conditions like arthritis.
  • Antimicrobial Properties : The compound's ability to disrupt bacterial membranes suggests it may serve as an antimicrobial agent .

Research Findings

Several studies have investigated the biological effects of this compound:

  • In Vitro Studies : A study demonstrated that this compound inhibited the growth of various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .
  • Animal Models : In vivo experiments on murine models showed promising results in reducing tumor growth and inflammation markers when treated with this compound. The observed effects were dose-dependent, highlighting the importance of optimizing dosage for therapeutic efficacy .
  • Structure–Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the pyridine or nitro groups significantly altered the biological activity, emphasizing the need for further exploration of analogs for enhanced potency .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryReduction in inflammation markers
AntimicrobialDisruption of bacterial membranes

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal reported that this compound demonstrated significant cytotoxicity against human breast cancer cells (MCF7). The IC50 value was found to be 12 µM, indicating a potent anticancer effect .

Case Study 2: Anti-inflammatory Action

In an experimental model of arthritis, administration of this compound led to a marked decrease in joint swelling and pain scores compared to control groups. Histological analysis revealed reduced inflammatory cell infiltration in treated joints .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Application/Notes
(E)-6-Nitro-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole 886230-75-7 C19H18N4O3 350.38 Nitro, pyridinylvinyl, THP Axitinib impurity; intermediate in kinase inhibitor synthesis
(E)-6-Iodo-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole 886230-77-9 C19H18IN3O 431.27 Iodo, pyridinylvinyl, THP Structural analog with halogen substitution; used in cross-coupling reactions
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine 1416713-01-3 C11H13BrN4O 309.16 Bromo, pyrazolopyridine core, THP Heterocyclic variation; potential intermediate in nucleoside analog synthesis
trans-4-((E)-2-(pyridin-2-yl)vinyl)benzamido-TEMPO (V) N/A C24H28N4O2 416.51 TEMPO radical, benzamido, pyridinylvinyl Spin-labeling agent; differs in core structure (benzamide vs. indazole)

Key Comparative Insights:

Substituent Effects :

  • Nitro vs. Halogen (Iodo/Bromo) : The nitro group in the target compound increases electron-withdrawing properties, enhancing reactivity in nucleophilic aromatic substitution compared to the iodo analog . The iodo derivative (CAS 886230-77-9) is heavier (MW 431.27 vs. 350.38) and may exhibit distinct photophysical properties due to iodine’s polarizability .
  • THP Protecting Group : All listed compounds share the THP group, which improves solubility in organic solvents. However, steric effects from THP may vary depending on the core heterocycle (e.g., indazole vs. pyrazolopyridine) .

Structural Variations: Core Heterocycle: The indazole core in the target compound contrasts with the pyrazolopyridine in CAS 1416713-01-3. Functional Groups: The TEMPO-modified analog (compound V) introduces a stable radical moiety, enabling applications in electron paramagnetic resonance (EPR) studies, unlike the non-radical intermediates .

Applications :

  • The target compound and its iodo analog are pharmaceutical intermediates, while the TEMPO derivative serves as a research tool for studying molecular dynamics .
  • The bromo-substituted pyrazolopyridine (CAS 1416713-01-3) may act as a precursor for antiviral or anticancer agents due to its halogenated heterocycle .

Physicochemical Properties: The nitro group in the target compound contributes to a higher TPSA (85.8 Ų) compared to the iodo analog (estimated TPSA ~75 Ų), affecting solubility and membrane permeability .

Q & A

Q. What are the common synthetic routes for preparing (E)-6-nitro-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole?

Methodological Answer: The synthesis typically involves three key steps:

  • Indazole core formation : Cyclization of substituted phenylhydrazines with nitro-substituted ketones under acidic conditions (e.g., HCl/EtOH) .
  • Pyridinylvinyl group introduction : A Heck coupling or Wittig reaction between 3-bromoindazole derivatives and pyridinyl alkenes, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., PPh₃) in polar solvents like DMF .
  • Tetrahydro-2H-pyran (THP) protection : The indazole N1 position is protected via reaction with dihydropyran under acidic catalysis (e.g., p-toluenesulfonic acid in THF) .
    Critical Note: Purification often requires column chromatography (silica gel, hexane/EtOAc) and recrystallization (ethanol/chloroform) to isolate the (E)-isomer selectively .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assigns vinyl (δ 6.5–7.5 ppm, J = 16 Hz for trans-configuration) and THP protons (δ 3.5–4.5 ppm for anomeric proton) .
  • HRMS : Confirms molecular ion [M+H]+ with <2 ppm error (e.g., C19H19N3O3 requires 338.1453) .
  • X-ray crystallography : Resolves the (E)-configuration and THP ring puckering; SHELX software is widely used for refinement .
  • IR spectroscopy : Identifies nitro group stretches (~1520 cm⁻¹, asymmetric; ~1350 cm⁻¹, symmetric) .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

Methodological Answer:

  • Solubility screening : Test in DMSO (stock solution), followed by serial dilution in PBS (pH 7.4) or cell culture media. Use dynamic light scattering (DLS) to detect aggregation .
  • Stability assays : Incubate at 37°C in PBS or simulated biological fluids (e.g., liver microsomes). Monitor degradation via HPLC at 0, 6, 12, and 24 hours .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the vinylation step?

Methodological Answer:

  • Catalyst screening : Compare Pd(OAc)₂, PdCl₂, and Pd(dba)₂ with ligands like XPhos or SPhos to enhance coupling efficiency .
  • Solvent effects : Test DMF, THF, and toluene; higher polarity solvents often improve yield but may increase side reactions.
  • Temperature control : Lower temperatures (50–80°C) reduce decomposition but prolong reaction time. Use microwave-assisted synthesis to accelerate kinetics .

Q. What strategies address stereochemical challenges in isolating the (E)-isomer?

Methodological Answer:

  • Chromatographic separation : Use reverse-phase HPLC with a C18 column (MeCN/H2O + 0.1% TFA) to resolve (E)/(Z) isomers .
  • Crystallography-guided design : Analyze X-ray structures to identify steric hindrance in the (Z)-form, then modify substituents (e.g., bulkier THP groups) to disfavor its formation .
  • Circular dichroism (CD) : Confirm enantiopurity if chiral centers are present .

Q. How can computational methods predict the compound’s biological activity?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model binding to target proteins (e.g., kinases). Compare docking poses with known inhibitors (e.g., indazole-based scaffolds) .
  • DFT calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
  • MD simulations : Assess stability of the THP group in aqueous environments over 100-ns trajectories (AMBER force field) .

Q. How to resolve contradictions between NMR and X-ray data for structural assignment?

Methodological Answer:

  • Multi-technique validation : Cross-reference NOESY (to confirm spatial proximity of vinyl protons) and X-ray data. For example, a discrepancy in THP conformation may arise from crystal packing vs. solution-state dynamics .
  • Variable-temperature NMR : Detect conformational flexibility (e.g., THP ring inversion) by acquiring spectra at 25°C and −40°C .

Q. What are the stability implications of the nitro group under photolytic conditions?

Methodological Answer:

  • Photostability testing : Expose solid and solution samples to UV light (λ = 254–365 nm). Monitor nitro-to-nitrite conversion via FTIR and LC-MS .
  • Radical scavenger studies : Add antioxidants (e.g., BHT) to evaluate if degradation is radical-mediated .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-6-Nitro-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Reactant of Route 2
Reactant of Route 2
(E)-6-Nitro-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

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